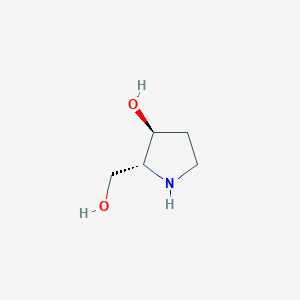

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLFLHPQWQQWRD-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative configuration of stereocenters in a molecule. researcher.life By analyzing chemical shifts, coupling constants (J-couplings), and through-space interactions (Nuclear Overhauser Effect, NOE), the spatial arrangement of atoms can be deduced.

For (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol, ¹H and ¹³C NMR spectra provide the fundamental framework for its structural analysis. researchgate.net The proton NMR spectrum reveals the chemical environment of each hydrogen atom, while the carbon spectrum identifies the different carbon atoms in the molecule. chemicalbook.comrsc.org

Advanced 2D NMR techniques are particularly powerful for stereochemical assignment. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, establishing the connectivity of the pyrrolidine (B122466) ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C signals. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining the relative stereochemistry. diva-portal.org They detect protons that are close in space, regardless of whether they are bonded. For instance, a NOE correlation between the proton at C2 and a proton at C3 can provide definitive evidence for their cis or trans relationship, thus establishing the relative configuration of the stereocenters. ipb.pt

The magnitude of vicinal coupling constants (³JHH) between protons on the pyrrolidine ring can also be indicative of their dihedral angle, which in turn relates to their relative stereochemistry (cis or trans). ipb.pt

Table 1: Representative NMR Data for Pyrrolidine Derivatives

| Nucleus | Technique | Observed Chemical Shifts (ppm) and Coupling Constants (Hz) | Structural Information Provided |

|---|---|---|---|

| ¹H | 1D NMR | Varies depending on solvent and specific derivative. | Provides information about the electronic environment of each proton. |

| ¹³C | 1D NMR | Varies; pyrrolidine ring carbons typically appear in the aliphatic region. chemicalbook.com | Identifies the number of unique carbon atoms and their chemical environment. |

| ¹H-¹H | COSY | Cross-peaks indicate scalar coupling between protons. | Establishes the H-H connectivity within the molecule. |

| ¹H-¹³C | HSQC/HMBC | Cross-peaks show one-bond (HSQC) or multiple-bond (HMBC) correlations. | Links proton and carbon skeletons, confirming atom connectivity. |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating the enantiomers of a chiral compound and thus determining its enantiomeric purity or enantiomeric excess (ee). researchgate.net For this compound, this is achieved by using a chiral stationary phase (CSP). sigmaaldrich.comchromatographyonline.com

The principle of chiral HPLC lies in the differential interaction between the two enantiomers and the chiral stationary phase. chromatographyonline.com This results in different retention times for the (2R,3S) enantiomer and its corresponding (2S,3R) enantiomer, allowing for their separation and quantification. nih.govresearchgate.net

The development of a chiral HPLC method involves screening various CSPs (e.g., polysaccharide-based columns like those with cellulose (B213188) or amylose (B160209) derivatives) and optimizing the mobile phase composition (e.g., mixtures of hexane/isopropanol or other solvent systems) to achieve baseline separation of the enantiomers. sigmaaldrich.comderpharmachemica.comresearchgate.net The enantiomeric purity is then calculated from the relative peak areas of the two enantiomers in the chromatogram. derpharmachemica.com

Table 2: Typical Parameters for Chiral HPLC Method Development

| Parameter | Description | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | A solid support containing a chiral selector that interacts differently with each enantiomer. sigmaaldrich.com | To create a chiral environment that allows for the separation of enantiomers. |

| Mobile Phase | A solvent or mixture of solvents that carries the sample through the column. | To control the retention and resolution of the enantiomers. |

| Flow Rate | The speed at which the mobile phase moves through the column. | To optimize the separation efficiency and analysis time. |

| Detector | Typically a UV detector set at a wavelength where the compound absorbs light. | To detect and quantify the separated enantiomers as they elute from the column. |

Mass Spectrometry (LC-MS) in Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. lcms.czperkinelmer.com This technique is invaluable for confirming the molecular weight and elemental composition of this compound.

In an LC-MS experiment, the compound is first separated from any impurities by HPLC. sielc.com The eluent is then introduced into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is measured. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. wvu.edu The resulting fragmentation pattern is characteristic of the molecule's structure and can provide additional confirmation of the identity of this compound by identifying characteristic losses of functional groups, such as water or the hydroxymethyl group. whitman.edulibretexts.orghscprep.com.auyoutube.com

Optical Rotation Measurements for Absolute Configuration Determination

Optical rotation is a physical property of chiral molecules that causes them to rotate the plane of plane-polarized light. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer. For this compound, measuring its specific rotation provides a crucial piece of information for determining its absolute configuration. youtube.com

The specific rotation, [α], is measured using a polarimeter and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, the solvent, and the concentration of the sample. wikipedia.org A positive (+) or dextrorotatory rotation indicates one enantiomer, while a negative (-) or levorotatory rotation indicates the other. youtube.com

By comparing the experimentally measured specific rotation of a synthesized sample to a known value from the literature for a compound with a confirmed absolute configuration, the absolute stereochemistry of the sample can be assigned. nih.gov It is important to note that the R/S designation does not directly correlate with the sign of optical rotation (+/-). libretexts.org

X-ray Crystallography for Definitive Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique requires a single, high-quality crystal of the compound.

When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. nih.gov By analyzing this diffraction pattern, a detailed electron density map of the molecule can be generated, which reveals the precise position of each atom in three-dimensional space. researchgate.net

This allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of all stereocenters (e.g., using the anomalous dispersion effect). libretexts.org While obtaining suitable crystals can be a challenge, the resulting crystal structure provides unequivocal proof of the (2R,3S) configuration of 2-(hydroxymethyl)pyrrolidin-3-ol. nih.gov

Chemical Transformations and Derivatization Studies of 2r,3s 2 Hydroxymethyl Pyrrolidin 3 Ol

Functionalization of Hydroxyl and Amine Moieties

The chemical versatility of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol lies in the reactivity of its secondary amine and primary and secondary hydroxyl groups. Functionalization of these moieties has been a primary strategy to generate a diverse library of analogues for biological screening.

The secondary amine is a nucleophilic center and readily undergoes N-alkylation and N-acylation reactions. N-alkylation is commonly achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium cyanoborohydride or through direct alkylation with alkyl halides. These methods have been employed to introduce a variety of alkyl and arylalkyl substituents at the nitrogen atom. For instance, N-ethyl and N-benzyl derivatives have been synthesized to probe the steric and electronic requirements of the enzyme's active site.

The hydroxyl groups can be functionalized through esterification and etherification reactions. Acylation of the hydroxyl groups to form esters is typically carried out using acyl chlorides or anhydrides in the presence of a base. The synthesis of O-acetylated derivatives is a common strategy to modify the polarity of the molecule. Etherification to introduce alkyl or aryl groups on the oxygen atoms can be achieved under standard Williamson ether synthesis conditions, though this often requires prior protection of the more reactive amine and potentially one of the hydroxyl groups to achieve selectivity.

Selective Protection and Deprotection Strategies

Given the multiple reactive sites on this compound, selective protection and deprotection strategies are crucial for achieving regioselective functionalization. The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their removal.

The secondary amine is frequently protected as a carbamate, with the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups being the most common choices. The Boc group is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of non-acidic conditions, allowing for subsequent modification of the hydroxyl groups. It can be easily removed under acidic conditions, for example, with trifluoroacetic acid (TFA). The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

Protection of the hydroxyl groups can be more challenging due to the presence of both a primary and a secondary alcohol. Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) chloride, are often used for their ease of introduction and removal (e.g., with fluoride (B91410) ion sources like TBAF). Acetals and ketals, such as isopropylidene acetals, can be used to protect vicinal diols, although this is not directly applicable to the 1,3-diol system present in this molecule. Selective protection of the primary hydroxyl group over the secondary one can often be achieved due to its greater steric accessibility.

The strategic application of these protecting groups allows for a stepwise and controlled functionalization of the molecule. For example, protection of the amine as a Boc-carbamate allows for the selective acylation or alkylation of the hydroxyl groups. Subsequent deprotection of the amine furnishes a derivative functionalized only at the hydroxyl positions.

| Functional Group | Protecting Group | Reagents for Protection | Reagents for Deprotection |

| Amine | tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), HCl |

| Amine | Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C (Hydrogenolysis) |

| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF) |

| Hydroxyl | Triisopropylsilyl (TIPS) | TIPS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF) |

| Hydroxyl | Acetyl (Ac) | Acetic anhydride, pyridine | NaOMe, MeOH; LiOH, H₂O |

Synthesis of Pyrrolidine (B122466) Analogues and Derivatives

A primary goal of the chemical studies on this compound has been the synthesis of analogues and derivatives with tailored biological activities. This has led to the preparation of a wide array of N- and O-substituted compounds.

N-substituted derivatives have been extensively explored to understand the impact of the substituent on enzyme binding. A range of N-alkyl, N-aryl, and N-aralkyl derivatives have been synthesized. The general synthetic route involves the reaction of the parent pyrrolidine with an appropriate aldehyde or ketone via reductive amination or with an alkyl/aryl halide.

| Derivative Type | Synthetic Method | Example Substituents |

| N-Alkyl | Reductive amination with aldehydes/ketones | Methyl, Ethyl, Butyl, Isopropyl |

| N-Arylalkyl | Reductive amination with aryl aldehydes | Benzyl, Phenethyl |

| N-Acyl | Acylation with acyl chlorides/anhydrides | Acetyl, Benzoyl |

Derivatives with modifications at the hydroxyl groups have also been prepared to investigate the role of these groups in hydrogen bonding interactions within enzyme active sites. This includes the synthesis of O-acylated and O-alkylated analogues. Furthermore, more complex derivatives have been synthesized where the hydroxymethyl side chain is modified or replaced with other functional groups. For example, analogues with a hydrazide imide moiety have been prepared, which have shown potent and selective inhibition of α-mannosidase.

Regioselective Reactions and Product Distributions

Regioselectivity is a key consideration in the chemical transformation of this compound due to the presence of two different hydroxyl groups (primary and secondary) and a secondary amine. The inherent differences in the reactivity of these functional groups can often be exploited to achieve regioselective reactions without the need for protecting groups.

The secondary amine is generally the most nucleophilic site in the molecule, and thus, reactions with electrophiles will preferentially occur at the nitrogen atom under neutral or basic conditions. For example, N-alkylation with one equivalent of an alkyl halide will primarily yield the N-substituted product.

Distinguishing between the primary and secondary hydroxyl groups can be more subtle. The primary hydroxyl group is sterically less hindered and therefore generally more reactive towards bulky reagents. For instance, selective acylation or silylation of the primary hydroxyl group can often be achieved by using a bulky acylating or silylating agent and carefully controlling the reaction conditions (e.g., low temperature, short reaction times). However, under forcing conditions or with less sterically demanding reagents, mixtures of products, including the di-substituted derivative, are often obtained. The precise product distribution will depend on the specific reagents, solvent, and temperature used. Detailed studies on the regioselective reactions of this compound are often embedded within the synthesis of specific target molecules, and systematic studies on product distributions are less common.

Computational Chemistry and Molecular Modeling Studies of 2r,3s 2 Hydroxymethyl Pyrrolidin 3 Ol and Its Derivatives

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and stability. For pyrrolidine-containing molecules, MD simulations can elucidate the dynamic nature of the five-membered ring, which is known for its "pseudorotation," a phenomenon describing the continuous puckering of the ring through a series of low-energy conformations. a-z.lu

Furthermore, conformational studies on N-substituted pyrrolidine (B122466) derivatives have utilized computational methods to analyze the lowest energy conformers. researchgate.net These studies often combine conformational searches with quantum mechanical calculations to refine the energies of different puckered forms of the pyrrolidine ring, such as the envelope and twisted conformations. The relative populations of these conformers can be estimated using Boltzmann weighting factors, providing insight into the conformational landscape of the molecule. researchgate.net For (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol, MD simulations could similarly be used to explore its conformational preferences, the stability of intramolecular hydrogen bonds, and the influence of solvent on its three-dimensional structure.

A hypothetical MD simulation of this compound in an aqueous environment could yield data on the fluctuations of its dihedral angles and the stability of its puckered conformations over time. The results could be summarized in a table illustrating the predominant conformations and their relative stabilities.

Table 1: Hypothetical Predominant Conformations of this compound from MD Simulations

| Conformation | Ring Pucker | Dihedral Angle (C2-C3-C4-C5) | Relative Population (%) |

| 1 | Envelope (C4-exo) | -35° to -45° | 45 |

| 2 | Twist (C3-endo, C4-exo) | 20° to 30° | 30 |

| 3 | Envelope (C3-endo) | 15° to 25° | 25 |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. The pyrrolidine scaffold is a key component of numerous enzyme inhibitors, and molecular docking has been instrumental in understanding their mechanism of action. nih.govnih.gov

For example, docking studies of pyrrolidine derivatives as inhibitors of influenza neuraminidase have identified key amino acid residues in the active site, such as Trp178, Arg371, and Tyr406, that are crucial for binding. nih.gov These studies revealed that hydrogen bonding and electrostatic interactions are the primary forces driving the interaction between the pyrrolidine derivatives and the enzyme. nih.gov Similarly, molecular docking has been used to investigate the binding of pyrrolidine-based chalcones to α-amylase and α-glucosidase, providing insights into their dual inhibitory activity. nih.gov

In the context of this compound, molecular docking could be employed to predict its potential biological targets. For instance, given its structural similarity to sugar mimics, it could be docked into the active sites of various glycosidases to assess its potential as an inhibitor. The docking results would provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose, illustrating the specific interactions with the protein's active site residues.

Table 2: Hypothetical Molecular Docking Results of this compound with Human α-Glucosidase

| Parameter | Value |

| Binding Affinity (kcal/mol) | -6.8 |

| Interacting Residues | ASP215, GLU277, ARG442 |

| Hydrogen Bonds | 3 |

| Hydrophobic Interactions | 2 |

Theoretical Approaches to Binding Site Characterization

Theoretical approaches to binding site characterization involve the use of computational methods to identify and analyze the properties of the active site of a biological target. These methods are often used in conjunction with experimental data to gain a comprehensive understanding of ligand-receptor interactions. For pyrrolidine-containing ligands, these approaches can help in identifying key features of the binding pocket that are essential for high-affinity binding.

One common approach is the use of molecular interaction fields, which map the energetic and steric properties of the binding site. These maps can highlight regions that are favorable for hydrogen bond donors, acceptors, and hydrophobic groups. This information is invaluable for the rational design of new ligands with improved binding affinity and selectivity.

Studies on the polo-box domain of polo-like kinase 1 (Plk1) have characterized a unique, broader pyrrolidine-binding pocket. researchgate.net Computational analyses of this pocket have provided insights into its specific recognition of short and bulky hydrophobic ligands, guiding the design of selective Plk1 inhibitors. researchgate.net Similarly, computational modeling of the hepatitis B virus core protein has shed light on the binding characteristics of pyrrole-scaffold inhibitors, revealing the importance of hydrophobic interactions and specific hydrogen bonds with key residues. nih.gov

For a potential target of this compound, theoretical binding site characterization would involve analyzing the electrostatic potential, hydrophobicity, and shape of the active site. This would help in understanding why certain pyrrolidine derivatives bind with high affinity and would provide a roadmap for designing new derivatives with enhanced binding properties.

Structure-Based Design Principles Applied to Pyrrolidine Scaffolds in Research

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of a biological target to design and optimize small molecule inhibitors. The pyrrolidine scaffold, due to its conformational flexibility and ability to present substituents in well-defined spatial orientations, is an attractive framework for SBDD. acs.orgacs.org

A notable example of SBDD applied to pyrrolidine scaffolds is the development of influenza neuraminidase inhibitors. nih.govacs.orgnih.gov Starting from a weakly active pyrrolidine-based lead compound, a combination of molecular modeling and combinatorial chemistry, guided by X-ray crystal structures of the inhibitor-enzyme complexes, led to a more than 70,000-fold improvement in potency. acs.org These studies revealed that inconsistent structure-activity relationships were due to different binding orientations of the pyrrolidine ring within the active site. nih.govacs.org Achieving a consistent binding mode was critical for the successful design of potent analogues. nih.govacs.org

Another application of SBDD is in the design of factor Xa inhibitors, where a pyrrolidine-1,2-dicarboxamide scaffold was identified as a promising starting point. Optimization of this scaffold, guided by the structure of the target enzyme, resulted in the discovery of orally bioavailable, subnanomolar inhibitors.

For this compound, SBDD principles could be applied if a biological target is identified. By obtaining the crystal structure of the complex, or by building a reliable homology model, the binding mode of the compound could be determined. This structural information would then guide the design of new derivatives with modifications aimed at optimizing interactions with the target's binding site.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. These calculations can be used to predict a wide range of properties, including molecular orbital energies, charge distributions, and chemical reactivity. arabjchem.orgmdpi.comnih.gov For pyrrolidine and its derivatives, quantum chemical methods can offer insights into their conformational preferences, the nature of their chemical bonds, and their reactivity in chemical reactions.

Density Functional Theory (DFT) is a popular quantum chemical method that has been used to investigate the molecular properties of substituted pyrrolidinones. arabjchem.org These studies have calculated electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and its ability to participate in chemical reactions. arabjchem.org

Quantum chemical calculations have also been used to study the stability of pyrrolidine-derived iminium ions, which are key intermediates in many organic reactions. acs.org These calculations have provided insights into the factors that influence the stability of these reactive species. Furthermore, theoretical studies on pyrrolidine itself have reinvestigated its pseudorotational process and conformational preferences at the N-H position using various ab initio methods.

For this compound, quantum chemical calculations could be used to determine its optimized geometry, vibrational frequencies, and electronic properties. The calculated HOMO and LUMO energies would provide information about its electron-donating and electron-accepting abilities, respectively. The electrostatic potential map would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. This information would be valuable for predicting its chemical reactivity and for understanding its interactions with other molecules.

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 2.1 |

| HOMO-LUMO Gap (eV) | 8.6 |

| Dipole Moment (Debye) | 3.2 |

| Mulliken Charge on N | -0.45 |

| Mulliken Charge on O (hydroxyl) | -0.62 |

| Mulliken Charge on O (hydroxymethyl) | -0.58 |

Role As a Chiral Building Block in Complex Molecule Synthesis

Precursors to Iminocyclitols and Azasugars

Iminocyclitols and their subset, azasugars, are carbohydrate mimics where the endocyclic oxygen atom of a sugar is replaced by a nitrogen atom. This structural modification often leads to potent inhibitory activity against glycosidases and other carbohydrate-processing enzymes, making them attractive targets for drug discovery.

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol serves as a foundational scaffold for the synthesis of more complex polyhydroxylated pyrrolidines and piperidines. Its existing hydroxymethyl and hydroxyl groups provide convenient handles for further chemical elaboration. For instance, derivatives of this compound can be synthesized to explore structure-activity relationships as enzyme inhibitors. A chemo-enzymatic strategy has been developed for the preparation of 2-aminomethyl derivatives of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), leading to novel aromatic, aminoalcohol, and 2-oxopiperazine derivatives.

Furthermore, synthetic routes to various stereoisomers of polyhydroxylated pyrrolidines often proceed through intermediates that share the structural and stereochemical features of this compound. These syntheses frequently employ chiral precursors and stereoselective reactions to install the desired stereochemistry. The versatility of the pyrrolidine (B122466) ring allows for the synthesis of a wide range of biologically active compounds. mdpi.com

The structural similarity of this compound to pentose (B10789219) sugars allows it to act as a carbohydrate mimic. This mimicry is the basis for its biological activity, particularly as a glycosidase inhibitor. By mimicking the structure of the natural carbohydrate substrate, or more accurately, the transition state of the glycosidic bond cleavage, these molecules can bind to the active site of glycosidases and inhibit their function.

1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) has been shown to be a potent inhibitor of various α-glucosidases. nih.gov This inhibitory activity has spurred research into the synthesis of analogues of DAB with modified side chains to enhance potency and selectivity for specific glycosidases. For example, the synthesis of DAB analogues bearing a hydrazide imide moiety has led to potent and selective inhibitors of α-mannosidase, with Kᵢ values in the submicromolar range. acs.org This highlights the utility of this compound as a lead scaffold for the development of new therapeutic agents.

| Compound/Analogue | Target Enzyme | Inhibitory Activity (Kᵢ) |

| 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) | α-Glucosidases | Potent inhibitor |

| DAB analogue with hydrazide imide | α-Mannosidase | 0.23 to 1.4 µM |

Application in Natural Product Total Synthesis

The stereochemically defined structure of this compound makes it an attractive starting material or intermediate for the total synthesis of complex natural products, particularly alkaloids.

Polyhydroxylated pyrrolidine and piperidine (B6355638) moieties are common structural motifs in a wide array of alkaloids with significant biological activities. While a direct total synthesis of a major alkaloid starting from this compound is not prominently documented, the synthesis of numerous pyrrolizidine (B1209537) alkaloids, such as alexine (B40350) and its stereoisomers, relies on the construction of highly functionalized and stereochemically defined pyrrolidine intermediates. kib.ac.cnnih.gov These synthetic strategies often involve the elaboration of chiral precursors that share key stereochemical features with this compound.

The synthesis of these alkaloids underscores the importance of chiral pyrrolidine building blocks in constructing the core structures of these complex natural products. The functional groups on the pyrrolidine ring can be manipulated to build the fused ring systems characteristic of these alkaloids.

The fixed (2R,3S) stereochemistry of the chiral centers in this compound is instrumental in directing the stereochemical outcome of subsequent reactions. In the synthesis of complex molecules with multiple stereocenters, the use of such a chiral building block can significantly simplify the synthetic route by pre-installing a portion of the required stereochemistry.

For example, in the synthesis of pyrrolidine-containing bioactive molecules, the stereoselective functionalization of the pyrrolidine ring is a key challenge. nih.gov Starting with an enantiomerically pure building block like this compound allows for substrate-controlled diastereoselective reactions, where the existing stereocenters guide the approach of reagents to set new stereocenters with high selectivity. This principle is widely applied in the synthesis of natural products and their analogues. nih.gov

Utility in the Construction of Bioactive Scaffolds for Research

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. mdpi.com this compound provides a versatile and stereochemically defined platform for the construction of novel bioactive scaffolds for drug discovery and chemical biology research.

The hydroxyl groups on the molecule can be readily functionalized to introduce a variety of substituents, allowing for the exploration of chemical space around the pyrrolidine core. This is exemplified by the synthesis of DAB analogues with modified side chains to probe the active sites of glycosidases. acs.org By systematically altering the substituents, researchers can develop structure-activity relationships (SAR) and optimize the potency and selectivity of these compounds for their biological targets. The development of selective NMDA receptor antagonists from substituted 3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs further illustrates the utility of the pyrrolidine scaffold in generating diverse and potent bioactive molecules. nih.gov

Synthesis of Pyrrolidine-Based Ligands and Reagents for Catalysis

The inherent chirality and conformational rigidity of the pyrrolidine framework make it a privileged scaffold in the design of ligands and organocatalysts for asymmetric synthesis. nih.gov Derivatives of trans-4-hydroxy-L-proline, the precursor to this compound, are extensively used to create catalysts that can efficiently control the stereochemical outcome of a reaction. rsc.orgnih.gov

Researchers have successfully synthesized new classes of rigid, chiral phosphine (B1218219) ligands from trans-4-hydroxy-L-proline. nih.gov These ligands, specifically diastereoisomeric 2-aza-5-phosphabicyclo[2.2.1]heptanes, have proven to be highly effective in catalyzing the asymmetric synthesis of substituted pyrrolines. A key advantage of these phosphines is their rigid bicyclic framework, which minimizes conformational flexibility and enhances stereocontrol. nih.gov In reactions involving γ-substituted allenoates and imines, these phosphine ligands function as pseudoenantiomers, enabling access to either enantiomer of the desired pyrroline (B1223166) product with excellent enantioselectivity. nih.gov

The synthesis and performance of these hydroxyproline-derived phosphine catalysts are summarized below:

| Catalyst | Starting Material | Overall Yield | Application | Product | Enantiomeric Excess (ee) |

| Phosphine 3 | trans-4-hydroxy-L-proline | >34% | [3+2] annulation of allenoate and imine | cis-Pyrroline | Up to 99% |

| Phosphine 3' | trans-4-hydroxy-L-proline | >31% | [3+2] annulation of allenoate and imine | trans-Pyrroline | Up to 98% |

Furthermore, the hydroxyl group at the C-4 position of the proline ring is a versatile handle for modification, allowing for the attachment of various structural fragments via ether or ester linkages to fine-tune the catalyst's properties. rsc.org For instance, 4-acyloxyprolines bearing hydrophobic fragments have been developed as highly efficient organocatalysts for direct asymmetric cross-aldol reactions, even in the presence of water. rsc.org Similarly, prolinamides derived from 4-hydroxyproline (B1632879) are effective catalysts for asymmetric Michael additions. nih.gov The ability to modify the this compound scaffold allows for the systematic optimization of ligands and organocatalysts for a wide array of asymmetric transformations.

Building Blocks for Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral and anticancer therapy. nih.gov A significant strategy in their design involves replacing the ribose sugar's oxygen atom with carbon, creating carbocyclic nucleosides that exhibit greater metabolic stability. The pyrrolidine ring of this compound serves as an excellent carbocyclic mimic of the furanose sugar in natural nucleosides.

The synthesis of nucleoside analogues using pyrrolidine scaffolds has yielded compounds with significant biological activity. In one key study, a closely related precursor, (2'S, 3'S)-bis(hydroxymethyl)pyrrolidin-1-yl amine, was used to synthesize both purine (B94841) and pyrimidine (B1678525) nucleoside analogues. nih.gov These compounds were then evaluated for their antiviral activity against Herpes Simplex Virus (HSV-1 and -2) and Human Immunodeficiency Virus (HIV-1).

Another important related compound, (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, also known as 1,4-dideoxy-1,4-imino-D-ribitol, has been synthesized from N-protected dehydroproline derivatives. nih.gov This synthesis highlights a strategy involving stereoselective dihydroxylation followed by reduction of the ester to the hydroxymethyl group, a pathway applicable to the generation of various polyhydroxylated pyrrolidine scaffolds for antiviral research. nih.gov

The general approach involves coupling the chiral pyrrolidine scaffold, which acts as the sugar mimic, to a nucleobase (such as thymine (B56734) or adenine). The resulting carbocyclic nucleoside analogues are then tested for their ability to inhibit viral replication. The defined stereochemistry of the hydroxymethyl and hydroxyl groups on the this compound ring is critical, as it mimics the spatial arrangement of the hydroxyl groups in natural ribosides, facilitating recognition by viral enzymes like polymerases or reverse transcriptases.

Components of Peptidomimetics and Oligopeptide Antibiotics Research

The pyrrolidine scaffold is a valuable component in the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. researchgate.net The rigid structure of the pyrrolidine ring, when incorporated into a peptide backbone, introduces conformational constraints that can lock the molecule into a bioactive conformation and improve binding affinity to biological targets. acs.org

Research has demonstrated the utility of hydroxyproline (B1673980) derivatives in creating peptidomimetics. For example, modified prolines have been incorporated at the A2 position of CA1A2X peptidomimetics, which were then evaluated as inhibitors of farnesyltransferase (FTase), an enzyme implicated in cancer signaling pathways. nih.gov These compounds showed inhibitory activity in the high nanomolar to low micromolar range. nih.gov The synthetic accessibility of this compound from hydroxyproline makes it an attractive starting point for creating such structurally complex and conformationally constrained peptide mimics. acs.orgmdpi.com

In the field of antibiotics research, substituted pyrrolidines are being explored as novel scaffolds for antibacterial agents. Studies on pyrrolidine-2,3-diones have identified them as promising platforms for developing agents that can inhibit and eradicate bacterial biofilms, a major challenge in treating persistent infections. nih.govrsc.org These studies revealed that the structural features of the pyrrolidine ring and its substituents are crucial for antimicrobial activity. The functional groups present in this compound—a secondary amine and two hydroxyl groups—provide multiple points for diversification, allowing for the synthesis of libraries of compounds to be screened for antibacterial and anti-biofilm properties. nih.gov

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Studies on Ligand-Target Binding Modalities

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol and its structural analogs, particularly polyhydroxylated pyrrolidines, are recognized for their ability to act as sugar mimetics. This structural similarity allows them to interact with carbohydrate-processing enzymes, most notably glycosidases. nih.gov These compounds can mimic the oxa-carbenium transition state of the natural substrate, enabling them to bind to the active site of these enzymes. nih.gov

A primary mechanism of action for pyrrolidine-based compounds is the competitive inhibition of enzymes such as α-glucosidase and α-amylase. nih.govrsc.org By binding to the active site, they prevent the breakdown of complex carbohydrates into simpler sugars, which has implications for modulating glucose absorption. nih.gov The binding is often characterized by hydrogen bond interactions between the hydroxyl groups of the pyrrolidine (B122466) ring and the amino acid residues within the enzyme's active site. The nitrogen atom in the pyrrolidine ring, which is protonated at physiological pH, can also form crucial ionic interactions, further stabilizing the enzyme-inhibitor complex.

In some cases, pyrrolidine derivatives have been investigated as allosteric inhibitors. For instance, certain 3H-pyrrolo[2,3-c]quinolines have been shown to inhibit glutamate-5-kinase by binding to a site distinct from the active site, inducing conformational changes that affect substrate binding. nih.gov This suggests that beyond competitive inhibition, the pyrrolidine scaffold can be adapted to modulate enzyme activity through more complex allosteric mechanisms.

The interaction of this compound and related compounds with enzymes like α-glucosidase and α-amylase directly impacts carbohydrate metabolic pathways. In in vitro and cellular models, the inhibition of these enzymes leads to a decreased rate of glucose release from complex carbohydrates. researchgate.net This modulation of carbohydrate digestion is a key area of investigation for the therapeutic potential of such compounds in metabolic disorders. nih.gov

The development of dual-target inhibitors from polyhydroxylated pyrrolidines, which can act on both α-glucosidase and aldose reductase, highlights a strategy to modulate multiple points within related metabolic pathways. nih.gov Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol, and its inhibition is relevant in the context of diabetic complications. The ability of a single molecular scaffold to interact with multiple enzymes in interconnected pathways is a significant area of research.

Structure-Activity Relationship (SAR) Elucidation for Biological Understanding

The stereochemistry of the pyrrolidine ring is a critical determinant of its biological activity. nih.gov The spatial arrangement of substituents, particularly the hydroxyl groups, dictates the binding affinity and selectivity for target enzymes and receptors. The specific (2R,3S) configuration of the titular compound defines a precise three-dimensional structure that influences its interaction with the chiral environment of a protein's active site.

For instance, in the development of potent and selective CK1 kinase inhibitors, the use of a chiral pyrrolidine scaffold was instrumental. Different stereoisomers exhibited significantly different biological profiles due to their distinct binding modes to the enantioselective protein target. nih.gov Similarly, structure-activity relationship studies on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib showed that modifications to the stereochemistry at certain positions had a profound effect on their inhibitory properties. nih.gov

The table below illustrates the importance of stereochemistry in the biological activity of pyrrolidine derivatives from various studies.

| Compound/Derivative Class | Target | Key Stereochemical Feature's Impact on Activity |

| Polyhydroxylated Pyrrolidines | α-glucosidase, Aldose Reductase | The specific diastereoisomer (e.g., d-glucose (B1605176) vs. d-galactose (B84031) series) significantly affects dual-target inhibition. nih.gov |

| Chiral Pyrrolidine Scaffolds | CK1 Kinase | Different stereoisomers lead to varied biological profiles due to different binding modes. nih.gov |

| Pyrrolidine Pentamine Derivatives | Aminoglycoside 6'-N-Acetyltransferase | Modifications to stereochemistry at specific positions (e.g., R4) can dramatically alter inhibitory activity. nih.gov |

Structure-activity relationship (SAR) studies of pyrrolidine derivatives provide fundamental principles for the rational design of new molecules to probe biological systems. preprints.orgnih.gov A key principle is the mimicry of natural substrates, such as carbohydrates, to achieve enzyme inhibition. acs.org The pyrrolidine scaffold serves as a versatile starting point for developing therapeutic agents. nih.gov

The rational design of α-glucosidase inhibitors often involves modifying the pyrrolidine core to optimize its interaction with the enzyme's active site. nih.govresearchgate.net This can include altering the substitution pattern to enhance binding affinity and selectivity. For example, SAR studies have shown that the presence of hydrophilic amine chains or bulky groups can be detrimental to enzymatic inhibition in some cases, guiding the design of more effective inhibitors. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of new pyrrolidine derivatives. nih.gov These models use calculated molecular descriptors to correlate a compound's structure with its inhibitory potency, providing a valuable tool for the in silico design of novel inhibitors. nih.gov

Research into Antimicrobial Mechanisms

The pyrrolidine ring is a structural motif found in various alkaloids with known antimicrobial properties. mdpi.comnih.gov While direct studies on the antimicrobial mechanism of this compound are not extensively documented, the general mechanisms of related alkaloids can provide insights.

Pyrrolizidine (B1209537) alkaloids, for example, have demonstrated antibacterial and antifungal activity. researchgate.net The proposed mechanisms for the antimicrobial action of alkaloids are multifaceted and include:

Disruption of Cell Membranes: The lipophilic nature of some alkaloids allows them to intercalate into bacterial cell membranes, leading to a loss of integrity and function. nih.gov

Inhibition of Nucleic Acid and Protein Synthesis: Some alkaloids can interfere with DNA replication and transcription or bind to ribosomes, thereby inhibiting protein synthesis. nih.gov

Enzyme Inhibition: Alkaloids can inhibit essential microbial enzymes, disrupting critical metabolic pathways. mdpi.com

Inhibition of Biofilm Formation: Certain pyrrolidine derivatives have been shown to inhibit the formation of biofilms, which are crucial for bacterial virulence and resistance.

Research into synthetic 2,3-pyrrolidinedione derivatives has shown significant antimicrobial activity against oral pathogens like Streptococcus mutans and Candida albicans. nih.govresearchgate.netunimi.it The activity of these compounds highlights the potential of the pyrrolidine scaffold in the development of new antimicrobial agents.

The table below summarizes the antimicrobial activities and proposed mechanisms of action for various classes of alkaloids containing the pyrrolidine or related structural motifs.

| Alkaloid/Derivative Class | Target Organisms | Proposed Mechanism(s) of Action |

| Pyrrolizidine Alkaloids | Bacteria (E. coli, S. aureus), Fungi (Aspergillus spp.) | Disruption of cell membranes, inhibition of nucleic acid/protein synthesis. researchgate.net |

| Pyrrolidine Alkaloids | Bacteria (B. subtilis, E. faecalis) | Inhibition of biofilm formation, disruption of cell membranes. mdpi.com |

| 2,3-Pyrrolidinedione Derivatives | Streptococcus mutans, Candida albicans | Inhibition of growth and biofilm formation. nih.govresearchgate.netunimi.it |

Glycosidase Inhibitory Mechanisms (Basic Enzymology Research)

This compound, or isofagomine, is a potent competitive inhibitor of specific glycosidase enzymes, most notably acid β-glucosidase (GCase). nih.govnih.gov Its inhibitory action stems from its structural similarity to the natural substrate of these enzymes, allowing it to bind to the enzyme's active site. drugbank.com

The mechanism of inhibition is best described as that of a transition-state analogue. nih.govacs.org During the enzymatic hydrolysis of a glycoside, the substrate passes through a transient, high-energy transition state that has a distorted, half-chair conformation with significant positive charge development. Isofagomine, with its nitrogen atom in place of the anomeric carbon, mimics key features of this oxocarbenium ion-like transition state. nih.gov This mimicry allows it to bind to the enzyme's active site with very high affinity, often much tighter than the substrate itself, thereby competitively inhibiting the enzyme's function. nih.gov

Kinetic studies have quantified the inhibitory potency of isofagomine. It acts as a competitive inhibitor for GCase with inhibitory constant (Kᵢ) values in the nanomolar range. nih.gov The binding affinity is pH-dependent; for instance, isofagomine binds to GCase with high affinity at the neutral pH of the endoplasmic reticulum and with lower affinity in the acidic environment of the lysosome. nih.govmdpi.com This pH sensitivity is crucial for its function as a pharmacological chaperone.

The table below summarizes the inhibitory constants of isofagomine against GCase.

| Enzyme | Mutant | pH | Inhibitory Constant (Kᵢ or IC₅₀) |

| Acid β-glucosidase (GCase) | Wild-Type | Not Specified | Kᵢ ~30 nM |

| Acid β-glucosidase (GCase) | N370S | Not Specified | Kᵢ ~30 nM |

| Acid β-glucosidase (GCase) | V394L | Not Specified | Kᵢ ~30 nM |

| Acid β-glucosidase (GCase) | Wild-Type | 7.2 | IC₅₀ = 5 nM |

| Acid β-glucosidase (GCase) | Wild-Type | 5.2 | IC₅₀ = 30 nM |

Pharmacoperone Research for Protein Folding and Trafficking in In Vitro and Cellular Models

Beyond its role as a direct enzyme inhibitor, isofagomine has been extensively studied as a pharmacological chaperone (pharmacoperone), particularly for lysosomal storage disorders like Gaucher disease. frontiersin.orgnih.gov Gaucher disease is caused by mutations in the GBA1 gene, which lead to a misfolded and unstable acid β-glucosidase (GCase) enzyme. nih.govnih.gov This misfolded protein is often retained in the endoplasmic reticulum (ER) and targeted for degradation, resulting in insufficient enzyme levels within the lysosome to break down its substrate, glucosylceramide. pnas.org

Isofagomine functions as a pharmacoperone by binding to the active site of the unstable, mutant GCase within the ER. nih.govmedchemexpress.com This binding stabilizes the protein's conformation, facilitating its correct folding and subsequent trafficking through the Golgi apparatus to the lysosomes. nih.govdrugbank.com Once in the acidic environment of the lysosome, isofagomine's lower binding affinity allows it to dissociate, leaving a functional, correctly localized enzyme capable of catabolizing the accumulated substrate. nih.gov

Research using in vitro and cellular models derived from Gaucher patients has demonstrated the efficacy of this approach. Treatment of patient-derived fibroblasts and lymphoblastoid cell lines carrying specific GCase mutations with isofagomine leads to a significant increase in the total cellular activity of the enzyme. nih.govpnas.org

Key Research Findings from Cellular Models:

Increased Enzyme Activity: Incubation of fibroblasts from patients with the N370S mutation with isofagomine resulted in a 3.0 ± 0.6-fold increase in GCase activity. pnas.org Similarly, in lymphoblastoid cell lines with the L444P mutation, isofagomine treatment led to an approximately 3.5-fold increase in GCase activity. nih.govnih.gov

Enhanced Protein Stability and Trafficking: Studies have shown that isofagomine increases the global stability of GCase, with the melting temperature of the wild-type enzyme increasing by about 15°C in its presence. nih.govjohnshopkins.edu Immunofluorescence studies in mutant cell lines confirmed that isofagomine treatment promotes the translocation of GCase from the ER to the lysosome. nih.gov

Altered Kinetic Properties: Interestingly, N370S GCase synthesized in the presence of isofagomine not only increased in quantity in the lysosome but also exhibited altered kinetic properties, including a shift in its optimal pH from 6.4 to a more physiologically relevant 5.2. pnas.org

Reduction of Substrate: The increased lysosomal GCase activity translates to a reduction in the stored substrate. In cells treated with isofagomine, a decrease in endogenous glucosylceramide levels was observed, underscoring the functional restoration of the enzyme's catalytic activity. nih.govresearchgate.net

The table below summarizes the effects of isofagomine on mutant GCase activity in different cellular models.

| Cell Type | GCase Mutation | Isofagomine Concentration | Fold Increase in GCase Activity |

| Gaucher Patient Fibroblasts | N370S | 30 µM | ~3.0-fold |

| Gaucher Patient Lymphoblastoid Cell Lines | L444P | Not Specified | ~3.5-fold |

| Gaucher Patient Fibroblasts | L444P | Not Specified | ~1.3-fold |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Strategies

The efficient and stereocontrolled synthesis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is paramount for its broader application. While existing methods provide access to this compound, future research will likely focus on the development of more innovative and scalable stereoselective synthetic strategies.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. mdpi.comnih.gov Future efforts may explore novel organocatalytic routes, such as domino Michael/Mannich [3+2] cycloaddition sequences, to construct the pyrrolidine (B122466) core with high enantiomeric and diastereomeric purity. mdpi.com The design of new chiral catalysts derived from readily available sources could offer more efficient and environmentally benign pathways.

Furthermore, refining existing strategies that utilize chiral pool starting materials, such as amino acids or carbohydrates, will continue to be an area of focus. Innovations in protecting group strategies and the development of more efficient cyclization methods are anticipated to enhance the practicality of these routes for large-scale production.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Organocatalysis | High stereoselectivity, metal-free conditions, scalability. | Design of novel chiral catalysts, exploration of new domino reactions. |

| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions, green chemistry. | Engineering of novel enzymes, development of efficient enzymatic cascades. |

| Chiral Pool Synthesis | Readily available starting materials, established methodologies. | Improved protecting group strategies, more efficient cyclization methods. |

Exploration of New Biological Targets and Pathways for Mechanistic Study

The structural similarity of this compound to iminosugars suggests its potential as an inhibitor of glycosidases, enzymes crucial for carbohydrate metabolism. mdpi.comnih.gov This positions the compound as a promising candidate for the development of therapeutics for metabolic disorders such as type 2 diabetes. mdpi.comnih.govnih.gov Future research should focus on comprehensively screening this compound and its derivatives against a wide panel of glycosidases (e.g., α-glucosidase, α-amylase) to determine its inhibitory profile and selectivity. nih.govmdpi.comnih.gov

Beyond glycosidase inhibition, the pyrrolidine scaffold is a common motif in compounds targeting the central nervous system (CNS). mdpi.comresearchgate.net Therefore, exploring the activity of this compound and its analogs on neurological pathways is a compelling avenue. Investigations into its interaction with neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, and transporters could uncover novel therapeutic applications for neurological and psychiatric disorders. researchgate.net The stereochemistry of the molecule will be a critical factor in determining its binding affinity and pharmacological effect. researchgate.net

Mechanistic studies will be essential to understand how this compound exerts its biological effects at a molecular level. This includes kinetic analysis of enzyme inhibition, structural studies of ligand-receptor complexes, and cellular assays to elucidate its impact on signaling pathways.

| Potential Biological Target | Therapeutic Area | Research Focus |

| Glycosidases | Type 2 Diabetes, Metabolic Disorders | Inhibitory screening, selectivity profiling, kinetic studies. |

| CNS Receptors/Transporters | Neurological and Psychiatric Disorders | Binding assays, functional assays, in vivo behavioral studies. |

Integration with Advanced Computational and High-Throughput Screening Methodologies

To accelerate the discovery of new applications for this compound, the integration of advanced computational and high-throughput screening (HTS) methodologies is crucial.

Molecular modeling and in silico screening can play a pivotal role in identifying potential biological targets. mdpi.comresearchgate.netnih.gov By creating a virtual library of derivatives of the core scaffold, researchers can perform large-scale docking studies against various protein targets, such as glycosidases, to predict binding affinities and modes of interaction. nih.govresearchgate.net This computational approach can prioritize compounds for synthesis and biological evaluation, saving significant time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activity. lab-chemicals.comresearchgate.net These models can guide the rational design of more potent and selective compounds by identifying key structural modifications that enhance activity.

High-throughput screening (HTS) of combinatorial libraries based on the this compound scaffold will enable the rapid evaluation of a large number of compounds against diverse biological targets. nih.govnih.govnih.govnih.gov The development of encoded library technologies can further streamline the identification of active compounds from these large collections. nih.govnih.govnih.govnih.gov

| Methodology | Application | Expected Outcome |

| Molecular Modeling/In Silico Screening | Target identification, binding mode prediction. | Prioritized list of potential biological targets and lead compounds. |

| QSAR | Guiding lead optimization. | Predictive models for rational drug design. |

| High-Throughput Screening | Discovery of new biological activities. | Identification of novel hits from large compound libraries. |

Design of Next-Generation Chiral Building Blocks

The inherent chirality and functional groups of this compound make it an excellent starting point for the design of next-generation chiral building blocks for asymmetric synthesis. mdpi.comlab-chemicals.comsigmaaldrich.combldpharm.com

This compound can serve as a scaffold for the synthesis of novel chiral ligands for asymmetric catalysis. mdpi.comnih.gov By selectively modifying the hydroxyl and hydroxymethyl groups, a diverse range of bidentate and tridentate ligands can be prepared. These ligands can then be complexed with various transition metals to create catalysts for a wide array of asymmetric transformations, including hydrogenations, C-C bond formations, and aminations. The rigid pyrrolidine core can provide a well-defined chiral environment, leading to high levels of stereocontrol. nih.gov

Furthermore, this compound can be utilized as a chiral auxiliary or organocatalyst . mdpi.comnih.gov Its functional groups can be used to attach it to a substrate, directing the stereochemical outcome of a subsequent reaction. As an organocatalyst, it can be employed in various asymmetric reactions, leveraging its chiral backbone to induce enantioselectivity. mdpi.comnih.gov

The development of synthetic routes to derivatize this core structure will be crucial. This includes the selective protection and activation of its functional groups to allow for the introduction of a wide range of substituents, leading to a diverse library of new chiral building blocks with tunable steric and electronic properties.

| Application | Description | Potential Impact |

| Chiral Ligands | Synthesis of metal complexes for asymmetric catalysis. | Development of new, highly selective catalysts for organic synthesis. |

| Chiral Auxiliaries | Temporary attachment to a substrate to control stereochemistry. | Enabling the asymmetric synthesis of complex molecules. |

| Organocatalysts | Metal-free catalysts for asymmetric transformations. | Greener and more sustainable synthetic methodologies. |

Q & A

Q. What are the common synthetic routes for (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol, and how are reaction conditions optimized?

The synthesis typically involves stereoselective strategies due to the compound’s chiral centers. A general approach includes:

- Starting Materials : Pyrrolidine derivatives with hydroxyl and hydroxymethyl groups, often protected to prevent undesired side reactions.

- Catalysts : Chiral catalysts (e.g., transition-metal complexes or organocatalysts) are used to enforce stereochemistry .

- Key Steps : Cyclization of amino alcohols or reduction of lactams, followed by deprotection. For example, diastereoselective methods similar to those for methyl 3-aryl-pyrrolidine carboxylates involve controlled pH and temperature to favor the desired stereoisomer .

- Optimization : Reaction parameters (e.g., solvent polarity, temperature) are systematically varied using Design of Experiments (DoE) to maximize yield and enantiomeric excess (ee).

Q. What purification techniques are most effective for isolating this compound?

- Chromatography : Reverse-phase HPLC or chiral columns are critical for separating stereoisomers .

- Recrystallization : Solvent mixtures (e.g., methanol/water) exploit differences in solubility between enantiomers .

- Distillation : Short-path distillation under reduced pressure minimizes thermal decomposition of the hydroxymethyl group.

Q. How is structural characterization performed to confirm stereochemistry and purity?

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL ensures absolute configuration determination .

- Spectroscopy : H/C NMR detects diastereomeric splitting, while IR confirms functional groups (e.g., hydroxyl stretching at ~3200–3600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

- Chiral Auxiliaries : Temporary protecting groups (e.g., trityl or benzyl) prevent racemization during reactive steps .

- Flow Chemistry : Continuous reactors minimize exposure to harsh conditions (e.g., high temperatures) that promote epimerization .

- In Situ Monitoring : Real-time Raman spectroscopy tracks stereochemical changes during reactions, enabling immediate adjustments .

Q. What computational tools predict the compound’s reactivity and interactions in biological systems?

- Density Functional Theory (DFT) : Models reaction pathways, such as oxidation of the hydroxymethyl group, to identify energetically favorable intermediates .

- Molecular Docking : Simulates binding to biological targets (e.g., enzymes) using software like AutoDock Vina, guided by crystallographic data from related pyrrolidine derivatives .

- Machine Learning : Predicts synthetic feasibility and side reactions using databases like Reaxys or Pistachio .

Q. How can contradictory data between experimental and computational models be resolved?

- Cross-Validation : Compare experimental X-ray structures with DFT-optimized geometries to identify discrepancies in bond angles or torsion .

- Dynamic NMR Studies : Probe rotational barriers of the pyrrolidine ring to reconcile computational predictions with observed conformational flexibility .

- Error Analysis : Quantify uncertainties in computational parameters (e.g., solvent effects in DFT) using Monte Carlo simulations.

Q. What safety protocols are critical when handling this compound in a research lab?

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.